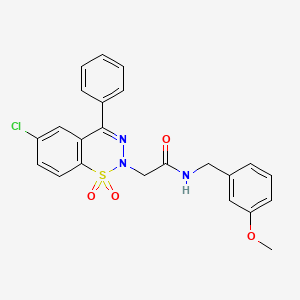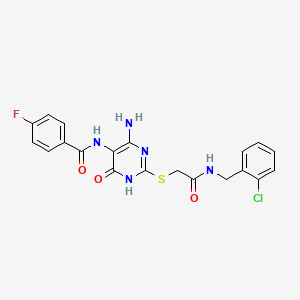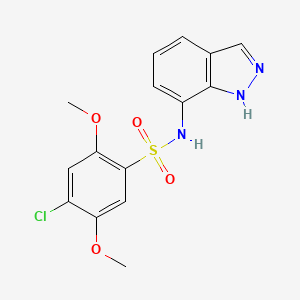![molecular formula C13H12ClNO3 B2913023 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride CAS No. 1423026-86-1](/img/structure/B2913023.png)
2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula C13H12ClNO3 and a molecular weight of 265.69 g/mol . This compound is characterized by the presence of a pyridine ring and a phenyl ring connected through an ether linkage, with an acetic acid moiety attached to the phenyl ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride typically involves the following steps:
Formation of the Ether Linkage: The initial step involves the reaction of 4-hydroxyphenylacetic acid with 4-chloropyridine in the presence of a base such as potassium carbonate. This reaction forms the ether linkage between the pyridine and phenyl rings.
Acidification: The resulting product is then acidified using hydrochloric acid to obtain the hydrochloride salt of 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Esterification: Catalysts like sulfuric acid or hydrochloric acid are used in the presence of alcohols.
Major Products
Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Esterification: Esters of 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-4-yl)acetic acid: Similar structure but lacks the phenyl ether linkage.
4-(Pyridin-4-yloxy)benzoic acid: Contains a benzoic acid moiety instead of an acetic acid group.
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Similar structure but with a piperidine ring instead of a pyridine ring
Uniqueness
2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride is unique due to its specific combination of a pyridine ring, phenyl ether linkage, and acetic acid moiety. This structure imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-(4-pyridin-4-yloxyphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c15-13(16)9-10-1-3-11(4-2-10)17-12-5-7-14-8-6-12;/h1-8H,9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFPCFJPHGGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2912946.png)
![4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2912947.png)
![N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide](/img/structure/B2912949.png)
![ethyl 5-cyclohexaneamido-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912950.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2912952.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2912956.png)

![2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine](/img/structure/B2912958.png)

![5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B2912960.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetate](/img/structure/B2912962.png)
